molecular formula C10H6F2N2O B1415191 6-(2,4-Difluorophenyl)pyridazin-3-ol CAS No. 1105194-20-4

6-(2,4-Difluorophenyl)pyridazin-3-ol

Cat. No.: B1415191
CAS No.: 1105194-20-4
M. Wt: 208.16 g/mol
InChI Key: BAQAZKYBFRTHLA-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)pyridazin-3-ol is an organic compound with the molecular formula C({10})H({6})F({2})N({2})O It features a pyridazine ring substituted with a 2,4-difluorophenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluorophenyl)pyridazin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and hydrazine derivatives.

    Formation of Pyridazine Ring: The initial step involves the formation of the pyridazine ring through a cyclization reaction. This can be achieved by reacting 2,4-difluorobenzene with hydrazine hydrate under reflux conditions.

    Hydroxylation: The hydroxyl group is introduced at the 3-position of the pyridazine ring through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes might be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenyl)pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridazine ring or the phenyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Products may include 6-(2,4-difluorophenyl)pyridazin-3-one.

    Reduction: Reduced derivatives of the pyridazine ring or phenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,4-Difluorophenyl)pyridazin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)pyridazin-3-ol depends on its specific application:

    Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazin-3-ol: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.

    6-(2,4-Dichlorophenyl)pyridazin-3-ol: Substitutes chlorine atoms instead of fluorine, potentially altering its properties.

    6-(2,4-Dimethylphenyl)pyridazin-3-ol: Contains methyl groups, which can affect its steric and electronic characteristics.

Uniqueness

6-(2,4-Difluorophenyl)pyridazin-3-ol is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological interactions. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQAZKYBFRTHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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